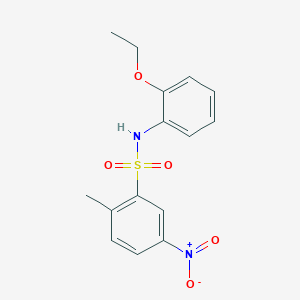

![molecular formula C9H11NO3S B2370302 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 2060063-56-9](/img/structure/B2370302.png)

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid”, also known as MMSBA, is a chemical compound with the molecular formula C9H9NO3S . It has a molecular weight of 213.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,10,13)(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Dual Enzyme Inhibition

A pivotal area of research for derivatives of 2-[methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves their role as potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted a compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, which emerged as the most potent dual inhibitor of human TS and DHFR known at that time. Such compounds hold significant promise for developing new treatments, as TS and DHFR are critical enzymes in DNA synthesis and cell proliferation, making them prime targets for anticancer drugs (Gangjee et al., 2008).

Anti-Helicobacter pylori Activity

In the realm of infectious diseases, derivatives of 2-[methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid, such as certain carbamates derived from a 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, have demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. A specific carbamate exhibited low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to conventional treatments. The compound also showcased a low rate of resistance development, making it a potential candidate for a novel anti-H. pylori agent (Carcanague et al., 2002).

Induction of Stress Tolerance in Plants

Another fascinating application involves the use of benzoic acid derivatives, such as sulfosalicylic acid and methyl salicylic acid, in promoting multiple stress tolerance in plants. These compounds have been found to induce tolerance to heat, drought, and chilling stress in various plant species, much like salicylic and acetylsalicylic acids. The presence of the benzoic acid structural portion, common to all these molecules, is speculated to be a key functional group imparting this stress tolerance (Senaratna et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P260, P270, P280, P402 + P404, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing it in a dry place and in a closed container .

Propiedades

IUPAC Name |

2-(N,S-dimethylsulfonimidoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXXLCANESPHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)

![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)

![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)